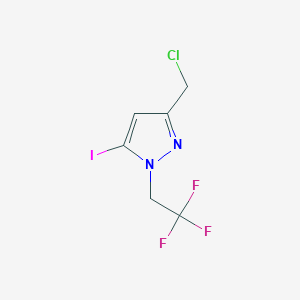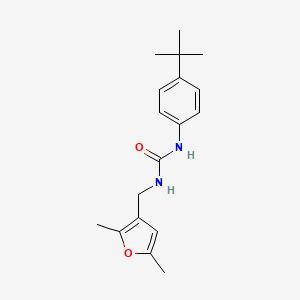
1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, TAK-659 has gained significant attention in the scientific community due to its promising therapeutic potential and unique mechanism of action.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Directed Lithiation
N,N-Dimethylurea derivatives, similar to the specified compound, can be lithiated to create substituted products. This is achieved through reactions with various electrophiles, a process fundamental in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Urea Derivatives
Research has been conducted on synthesizing urea derivatives with different substituents, highlighting their potential in developing novel compounds with varied applications (Chalina, Chakarova, & Staneva, 1998).
Phosgene Substitutes in Urea Synthesis
Alternatives to hazardous reagents like phosgene have been explored for urea synthesis, emphasizing a move towards safer and more environmentally friendly chemical processes (Bigi, Maggi, & Sartori, 2000).
Potential Anticancer Applications
Anticancer Agent Synthesis
Certain 1-aryl-3-(2-chloroethyl) urea derivatives, structurally related to the specified compound, have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, indicating potential applications in cancer treatment (Gaudreault, Lacroix, Pagé, & Joly, 1988).
In Vivo Antineoplastic Activity
In vivo studies of similar urea derivatives have shown promising antineoplastic activities, offering insights into new avenues for cancer therapy (Lacroix, Gaudreault, Pagé, & Joly, 1988).
Herbicidal Applications
- Herbicidal Activities: Urea derivatives, including those with tert-butyl groups, have been explored for their herbicidal properties, contributing to advancements in agricultural chemistry (Lee & Ishizuka, 1976).
Material Science and Supramolecular Chemistry
Cyclodextrin Complexation
Research into the complexation of certain stilbene derivatives with cyclodextrin, including urea-linked variants, highlights the potential of these compounds in developing molecular devices (Lock et al., 2004).
Crystal Structure Studies
Studies on the crystal structure of substituted ureas contribute to a deeper understanding of molecular interactions and material properties (Saeed, Fronczek, & Alamgir Hossain, 2010).
Dimerization in Supramolecular Chemistry
Investigations into the dimerization of urea derivatives can provide insights into supramolecular assemblies and their potential applications (Beijer et al., 1998).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-10-14(13(2)22-12)11-19-17(21)20-16-8-6-15(7-9-16)18(3,4)5/h6-10H,11H2,1-5H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLKJZMEXIBGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-((2,5-dimethylfuran-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


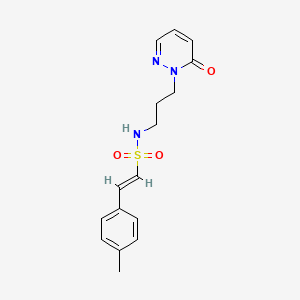
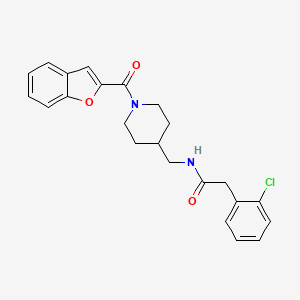
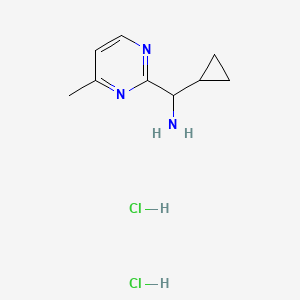
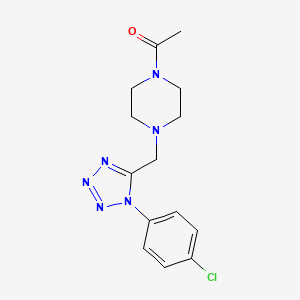
![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine](/img/structure/B2841276.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2841280.png)
![[(2R,3R,4S,5S,6R)-4,5-Diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B2841282.png)
![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2841289.png)
